molecular formula C19H14 B135461 4-Methylchrysene CAS No. 3351-30-2

4-Methylchrysene

Cat. No. B135461
CAS RN: 3351-30-2
M. Wt: 242.3 g/mol
InChI Key: BLVHWJCLSMYFMT-UHFFFAOYSA-N
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Description

Carcinogenic Metabolites of Methylchrysene

Methylchrysene, specifically 5-methylchrysene, has been implicated as a potent environmental carcinogen. The synthesis of its carcinogenic metabolites, such as trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene and trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, has been described, highlighting their significance in the study of carcinogenicity .

Identification in Crude Oils

The presence of chrysene, methylchrysenes, and their isomers in crude oils and rock extracts has been established. These compounds are identified using mass chromatograms and retention indices, with their distribution patterns serving as molecular indicators in petroleum geochemistry .

Synthesis of Derivatives

A practical route to synthesize 4-methylenechromanes and derivatives from 2-borylated α-methylstyrenes has been developed. This process involves a glyoxylate-ene reaction, illustrating the synthetic potential of these intermediates .

Metabolic Pathways

The metabolism of chrysene and methylchrysenes in rat liver cytosol and subcutaneous tissue has been studied. These compounds undergo bioalkylation, dealkylation, biooxidation, and enzymatic cyclization, forming various metabolites, including dimethyl substituted chrysenes .

Photochemical Synthesis

The photochemical synthesis of methylchrysenes, including 1-, 3-, and 6-methylchrysene, has been achieved using the Mallory reaction. However, the synthesis of 4-methylchrysene from the corresponding stilbenoid was not successful under the same conditions .

Photophysical Properties

The synthesis of "A2B2"-tetrasubstituted chrysene derivatives has been accomplished through regioselective, orthogonal functionalization. These derivatives exhibit altered photophysical properties, such as broadened UV-vis absorption spectra and decreased band gaps .

Carcinogenicity Studies

The carcinogenicity of methylchrysenes, particularly 5-methylchrysene, has been investigated. It has been found to be a strong carcinogen, while other chrysenes showed varying levels of carcinogenicity .

Antimicrobial Activity

Although not directly related to 4-methylchrysene, novel compounds with antimicrobial activity have been synthesized, displaying potent activity against various bacteria and fungi .

Hydrothermal Synthesis

New compounds based on flexible multicarboxylate ligands have been synthesized hydrothermally. These compounds exhibit interesting physical properties, such as antiferromagnetic coupling and photoluminescent properties .

Tetranuclear Complexes

The synthesis and structure of a tetranuclear copper(II) complex using a new hexaketone ligand have been reported. This complex exhibits four-electron-transfer electrochemistry, which is noteworthy for the study of metal-ligand interactions10.

Scientific Research Applications

  • Environmental Studies

    • Summary of Application : 4-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is often found in crude oil . It is suspected to be one of the toxic compounds in crude oil towards marine life . Therefore, it is used in environmental studies to understand the impact of oil pollution on marine life .
    • Methods of Application : The concentration of monomethylated chrysenes, including 4-Methylchrysene, is typically 10 times higher than chrysene in crude oil . By studying the effects of these compounds on marine life, researchers can gain insights into the potential hazards of oil pollution .
    • Results or Outcomes : The toxic effects of PAHs are often caused by their metabolites, and the position of alkylation have impact on these effects .
  • Chemical Analysis

    • Summary of Application : 4-Methylchrysene may be used as a certified reference material for the quantification of the analyte in sediment samples .
    • Methods of Application : This compound is used in two-dimensional gas chromatography coupled to mass spectrometry for the quantification in sediment samples .
    • Results or Outcomes : The use of 4-Methylchrysene as a reference material allows for accurate quantification of this compound in various samples .
  • Photoirradiation Studies

    • Summary of Application : 4-Methylchrysene is used in studies investigating the effects of photoirradiation of polycyclic aromatic hydrocarbons (PAHs) on lipid peroxidation .
    • Methods of Application : The compound is photoirradiated with UVA light in the presence of methyl linoleate .
    • Results or Outcomes : The level of induced lipid peroxidation is in the order 4-methylchrysene = 5-methylchrysene = 5-ethylchrysene = 4-ethylchrysene = chrysene > 1-ethylchrysene = 2-ethylchrysene > 3-ethylchrysene > 6-ethylchrysene . This indicates that the ethyl group at C4 or C5 position either slightly enhances or has no effect on the light-induced lipid peroxidation, while at C1-, C2-, C3-, or C6 position reduces light-induced lipid peroxidation .
  • Oxidation Studies

    • Summary of Application : 4-Methylchrysene can be oxidized to the corresponding chrysenecarboxylic acids .
    • Methods of Application : The oxidation of 4-Methylchrysene is carried out using KMnO4 .
    • Results or Outcomes : The oxidation yields chrysenecarboxylic acids in modest yields .
  • Reference Material

    • Summary of Application : 4-Methylchrysene is used as a certified reference material .
    • Methods of Application : It is used for the quantification of the analyte in various samples .
    • Results or Outcomes : The use of 4-Methylchrysene as a reference material allows for accurate quantification of this compound in various samples .

Safety And Hazards

According to the safety data sheet, 4-Methylchrysene may cause damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHWJCLSMYFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074817
Record name 4-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylchrysene

CAS RN

3351-30-2
Record name 4-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylchrysene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWU6H5YT57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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